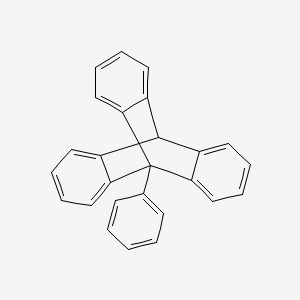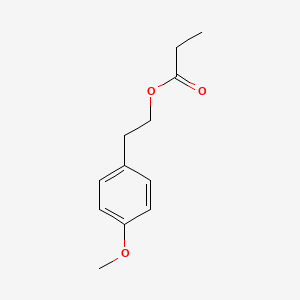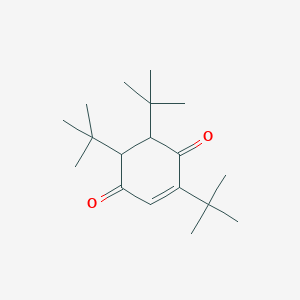
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C18H30O2 It is a derivative of cyclohexene, characterized by the presence of three tert-butyl groups and two ketone functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione typically involves the reaction of 2,6-di-tert-butylphenol with suitable oxidizing agents. One common method includes the use of secondary amines as catalysts to facilitate the formation of the desired product. The reaction conditions often involve the dropwise addition of secondary amines to reduce the dosages required and improve the yield .
Industrial Production Methods
Industrial production of this compound may involve optimized conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact. The process may also include steps to remove by-products and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, alcohols, and substituted cyclohexene compounds.
Wissenschaftliche Forschungsanwendungen
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an antioxidant, preventing the oxidation of other molecules. It may also interact with enzymes and proteins, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylcyclohexa-2,5-diene-1,4-dione: A similar compound with two tert-butyl groups and similar structural features.
2,6-Di-tert-butylphenol: Another related compound used in similar applications.
Uniqueness
2,5,6-Tri-tert-butylcyclohex-2-ene-1,4-dione is unique due to the presence of three tert-butyl groups, which provide steric hindrance and influence its reactivity.
Eigenschaften
CAS-Nummer |
20784-82-1 |
|---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2,5,6-tritert-butylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H30O2/c1-16(2,3)11-10-12(19)13(17(4,5)6)14(15(11)20)18(7,8)9/h10,13-14H,1-9H3 |
InChI-Schlüssel |
VUBWATNLIMMKFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1C(C(=O)C(=CC1=O)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
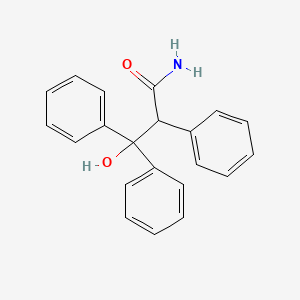
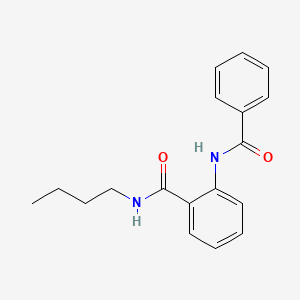
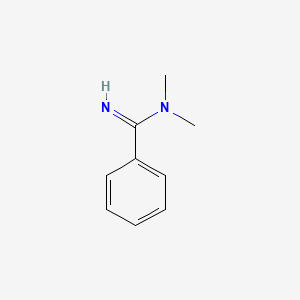

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
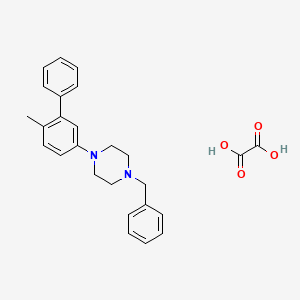
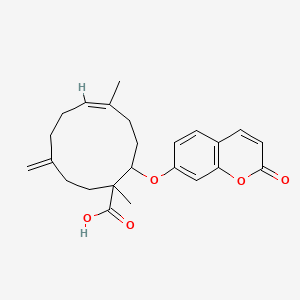

![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)

